2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a compound with significant potential in various scientific research fields. This compound combines the structural features of pyrimidines and benzyl derivatives, making it interesting for pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide generally involves multi-step organic synthesis starting from suitable precursors like pyrimidine derivatives and benzyl amines. Typical reaction conditions may involve:
Alkylation reactions
Amidation reactions
Catalytic hydrogenation for selective reductions
The use of organic solvents like dichloromethane, methanol, and tetrahydrofuran
Temperature control, often around room temperature or slightly elevated depending on the reaction step
Industrial Production Methods
Large-scale production would likely adapt the synthetic route for cost and efficiency, potentially using continuous flow reactors to manage reaction conditions and yield optimization. Advanced purification techniques like recrystallization, chromatography, and distillation would ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide can undergo several types of chemical reactions:
Oxidation: : Employing oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Particularly nucleophilic substitutions at the amine group or the methoxybenzyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, palladium on carbon for hydrogenation.
Nucleophiles: : Halides, hydroxides, and amines.
Typical reaction conditions include ambient temperatures to moderate heating and the use of inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
Reaction products depend on the specific transformations intended. For instance:
Oxidation could yield carboxylic acid derivatives.
Reduction might generate primary or secondary amine derivatives.
Substitution reactions could introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide has diverse applications:
Chemistry: : As a building block in organic synthesis and functional group transformations.
Biology: : Potential enzyme inhibitor or ligand in biochemical assays.
Medicine: : Investigated for potential therapeutic properties, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: : Utilized in the synthesis of advanced materials or fine chemicals.
Mechanism of Action
The mechanism of action for this compound likely involves:
Binding to specific molecular targets such as enzymes or receptors.
Modulating biochemical pathways, for instance, by inhibiting enzymatic activity or altering receptor-ligand interactions. The compound's specific effects would depend on its molecular interactions and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-amino-4,6-dimethylpyrimidin-1(6H)-yl)-N-benzylacetamide: : Lacks the methoxy group, which might influence its reactivity and binding properties.
2-(2-amino-4,5-dimethylpyrimidin-6-yl)-N-(3-methoxybenzyl)acetamide: : Without the oxo group, this compound could exhibit different chemical stability and biological activities.
Uniqueness
The presence of the methoxybenzyl group may confer unique binding properties and steric effects.
The combination of oxo and amino functionalities could provide distinctive reactivity in synthetic transformations and biological assays.
This exploration gives us a holistic understanding of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide's chemistry, potential applications, and uniqueness compared to similar compounds. Hope this meets your expectations!
Properties
IUPAC Name |
2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-11(2)19-16(17)20(15(10)22)9-14(21)18-8-12-5-4-6-13(7-12)23-3/h4-7H,8-9H2,1-3H3,(H2,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOAWHRAAMXXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC(=CC=C2)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.